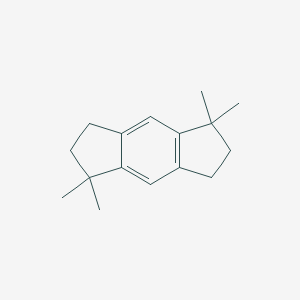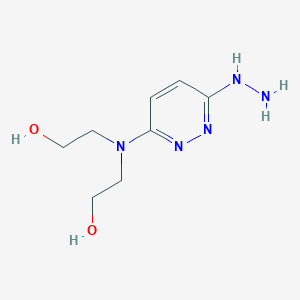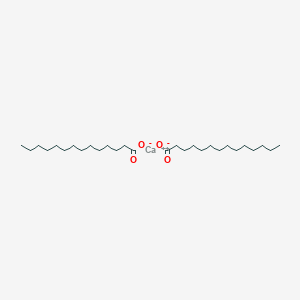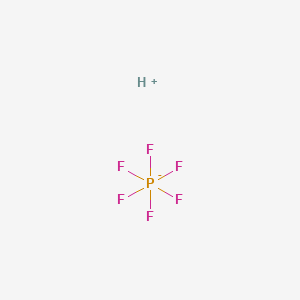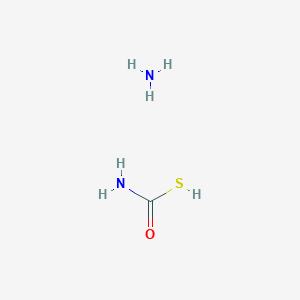
Thiochroman-4-one, 2-methyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiochroman-4-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfur-containing compound that belongs to the family of thiochromanones. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mécanisme D'action
The mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2. In addition, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and is readily available. Thiochroman-4-one, 2-methyl-, 1,1-dioxide is also stable under a wide range of conditions and can be easily stored. However, there are also some limitations associated with the use of thiochroman-4-one, 2-methyl-, 1,1-dioxide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on thiochroman-4-one, 2-methyl-, 1,1-dioxide. One possible direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate the compound's potential applications in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide and to identify other potential biological activities of the compound.
Méthodes De Synthèse
The synthesis of thiochroman-4-one, 2-methyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,4-benzoquinone with 3-methylthiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form thiochroman-4-one, 2-methyl-, 1,1-dioxide.
Applications De Recherche Scientifique
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
16808-50-7 |
|---|---|
Nom du produit |
Thiochroman-4-one, 2-methyl-, 1,1-dioxide |
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7H,6H2,1H3 |
Clé InChI |
YGBBZIIRLOMZRI-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
SMILES canonique |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



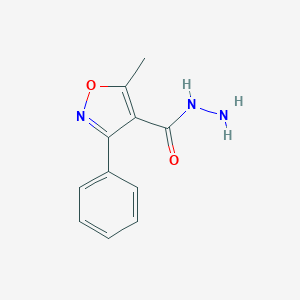

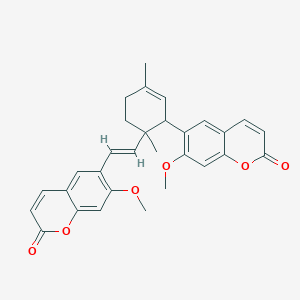


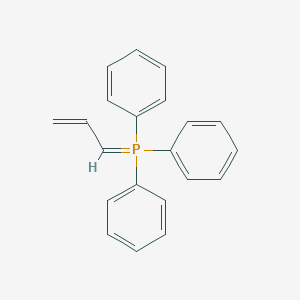

![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
